molecular formula C11H14O B1606819 4-(4-Methoxyphenyl)-1-butene CAS No. 20574-98-5

4-(4-Methoxyphenyl)-1-butene

Cat. No. B1606819
CAS RN: 20574-98-5
M. Wt: 162.23 g/mol
InChI Key: CLTMQCGFHLPTBB-UHFFFAOYSA-N
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Description



  • 4-(4-Methoxyphenyl)-1-butene , also known as p-(4-methoxyphenyl)but-1-ene , is an organic compound with the chemical formula C<sub>11</sub>H<sub>14</sub>O .

  • It belongs to the class of alkenes and contains a methoxy group (–OCH<sub>3</sub>) attached to the benzene ring.





  • Synthesis Analysis



    • The synthesis of 4-(4-Methoxyphenyl)-1-butene involves the reaction of appropriate starting materials, such as 4-methoxybenzaldehyde and 1-bromobutane , under suitable conditions.

    • The reaction typically proceeds via a Grignard reaction or Wittig reaction to form the desired product.





  • Molecular Structure Analysis



    • The molecular structure of 4-(4-Methoxyphenyl)-1-butene consists of a butene chain with a methoxyphenyl group attached at the fourth carbon position.

    • The double bond in the butene chain gives it its characteristic reactivity.





  • Chemical Reactions Analysis



    • 4-(4-Methoxyphenyl)-1-butene can undergo various reactions typical of alkenes, including hydrogenation , halogenation , and addition reactions .

    • For example, it can react with hydrogen to form the corresponding saturated compound.





  • Physical And Chemical Properties Analysis



    • Physical Properties :

      • Melting Point : Varies depending on the isomer.

      • Boiling Point : Varies depending on the isomer.

      • Solubility : Soluble in organic solvents.



    • Chemical Properties :

      • Reacts with halogens (e.g., bromination ).

      • Undergoes addition reactions (e.g., hydrogenation ).






  • Scientific Research Applications

    1. Chemistry of Tertiary Carbocations

    Research indicates that 4-(4-Methoxyphenyl)-1-butene plays a role in the study of tertiary carbocations. Toteva and Richard (1996) investigated the nucleophilic substitution and elimination reactions of derivatives of 4-(4-Methoxyphenyl)-1-butene, providing insights into the behavior of simple tertiary carbocations in aqueous solutions (Toteva & Richard, 1996).

    2. Photochemistry and Reactivity

    Protti et al. (2004) explored the photochemistry of certain chloroaromatic compounds, including 4-chloroanisole, a derivative of 4-(4-Methoxyphenyl)-1-butene. Their work highlighted the reactivity of the compound under various conditions, contributing to the understanding of photogenerated aryl cations (Protti et al., 2004).

    3. Synthesis and Anti-inflammatory Applications

    Viviano et al. (2011) conducted research on the continuous flow synthesis of important 4-aryl-2-butanone derivatives, including 4-(4-Methoxyphenyl)-2-butanone. Their work is significant for the scalable production of compounds like nabumetone, an anti-inflammatory drug (Viviano et al., 2011).

    4. Nonlinear Optical Properties

    Mostaghni et al. (2022) studied the nonlinear optical properties of 1-(2-methoxyphenyl)-3-(4-chlorophenyl) triazene, a compound related to 4-(4-Methoxyphenyl)-1-butene. Their findings are important for the development of optical devices using materials with high nonlinear optical properties (Mostaghni et al., 2022).

    5. Anionic Polymerization

    Tsuji et al. (1981) investigated the anionic polymerizations of trans-1-(4-methoxyphenyl)-1,3-butadiene, a derivative of 4-(4-Methoxyphenyl)-1-butene. Their research contributes to understanding the microstructures of polymers formed from such compounds (Tsuji et al., 1981).

    6. Molecular Electronics

    Stuhr-Hansen et al. (2005) utilized aryl bromides as building blocks for molecular wires in electronics, demonstrating the potential of compounds like 4-(4-Methoxyphenyl)-1-butene in this field (Stuhr-Hansen et al., 2005).

    7. Electrochemical Conversion

    Bryan and Grimshaw (1997) explored the electrocatalytic hydrogenation of 4-(4-Methoxyphenyl)buten-2-one, demonstrating its potential for electrochemical applications (Bryan & Grimshaw, 1997).

    Safety And Hazards



    • 4-(4-Methoxyphenyl)-1-butene is considered hazardous due to its combustible dust properties.

    • It may cause skin sensitization and serious eye irritation .

    • Proper protective measures should be taken during handling.




  • Future Directions



    • Further research could explore its applications in organic synthesis , polymerization , or drug development .

    • Investigate its potential as a building block for more complex molecules.




    properties

    IUPAC Name

    1-but-3-enyl-4-methoxybenzene
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C11H14O/c1-3-4-5-10-6-8-11(12-2)9-7-10/h3,6-9H,1,4-5H2,2H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    CLTMQCGFHLPTBB-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=CC=C(C=C1)CCC=C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C11H14O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID80348952
    Record name 1-(But-3-en-1-yl)-4-methoxybenzene
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80348952
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    162.23 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    4-(4-Methoxyphenyl)-1-butene

    CAS RN

    20574-98-5
    Record name 1-(But-3-en-1-yl)-4-methoxybenzene
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80348952
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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